molecular formula C16H13N3O4 B1200208 Nitraquazone CAS No. 56739-21-0

Nitraquazone

Cat. No. B1200208
Key on ui cas rn: 56739-21-0
M. Wt: 311.29 g/mol
InChI Key: GNWCRBFQZDJFTI-UHFFFAOYSA-N
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Patent
US04016166

Procedure details

A mixture of 2.8 g of 1-(m-nitrophenyl)quinazoline-2,4(1H, 3H)-dione, 40 ml of dry tetrahydrofuran and 4.4 g of N,N-dimethylformamide diethyl acetal was refluxed for 6 hours. After the reaction was complete, the solvent was distilled off from the reaction mixture under reduced pressure. To the residue obtained was added water to precipitate a crude product, which was then recrystallized from methanol to produce 2.8 g of 1-(m-nitrophenyl)- 3-ethylquinazoline-2,4(1H, 3H)-dione as colorless prisms, melting at 193°-194° C.
Name
1-(m-nitrophenyl)quinazoline-2,4(1H, 3H)-dione
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([N:10]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13](=[O:20])[NH:12][C:11]2=[O:21])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2].O1CC[CH2:24][CH2:23]1.C(OC(OCC)N(C)C)C>O>[N+:1]([C:4]1[CH:5]=[C:6]([N:10]2[C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13](=[O:20])[N:12]([CH2:23][CH3:24])[C:11]2=[O:21])[CH:7]=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
1-(m-nitrophenyl)quinazoline-2,4(1H, 3H)-dione
Quantity
2.8 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1C(NC(C2=CC=CC=C12)=O)=O
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
4.4 g
Type
reactant
Smiles
C(C)OC(N(C)C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off from the reaction mixture under reduced pressure
CUSTOM
Type
CUSTOM
Details
To the residue obtained
CUSTOM
Type
CUSTOM
Details
to precipitate a crude product, which
CUSTOM
Type
CUSTOM
Details
was then recrystallized from methanol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)N1C(N(C(C2=CC=CC=C12)=O)CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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